molecular formula C6BrF4NO2 B3037718 2-Bromo-3,4,5,6-tetrafluoronitrobenzene CAS No. 5580-83-6

2-Bromo-3,4,5,6-tetrafluoronitrobenzene

Cat. No.: B3037718
CAS No.: 5580-83-6
M. Wt: 273.97 g/mol
InChI Key: DPFGSQSFQOMGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4,5,6-tetrafluoronitrobenzene is an organic compound with the molecular formula C6HBrF4NO2. It is a derivative of nitrobenzene, where the hydrogen atoms on the benzene ring are replaced by bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Mechanism of Action

Target of Action

It is known to react with thioureas , which are organic compounds structurally similar to urea and widely used in medicinal chemistry.

Mode of Action

The compound interacts with its targets through nucleophilic aromatic substitution reactions . In these reactions, a nucleophile, such as thiourea, replaces a leaving group in the aromatic system, in this case, the bromine atom. This results in the formation of para-substituted diaryl sulphides .

Result of Action

The formation of para-substituted diaryl sulphides suggests potential changes in the cellular environment due to the introduction of these sulphur-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4,5,6-tetrafluoronitrobenzene can be synthesized through several methods. One common method involves the bromination of 3,4,5,6-tetrafluoronitrobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,4,5,6-tetrafluoronitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-bromo-2,3,4,5-tetrafluoro-6-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrF4NO2/c7-1-2(8)3(9)4(10)5(11)6(1)12(13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFGSQSFQOMGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501035031
Record name Bromo-2,3,4,5-tetrafluoronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5580-83-6
Record name 1-Bromo-2,3,4,5-tetrafluoro-6-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5580-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromo-2,3,4,5-tetrafluoronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,4,5,6-tetrafluoronitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,4,5,6-tetrafluoronitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,4,5,6-tetrafluoronitrobenzene
Reactant of Route 4
2-Bromo-3,4,5,6-tetrafluoronitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3,4,5,6-tetrafluoronitrobenzene
Reactant of Route 6
2-Bromo-3,4,5,6-tetrafluoronitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.